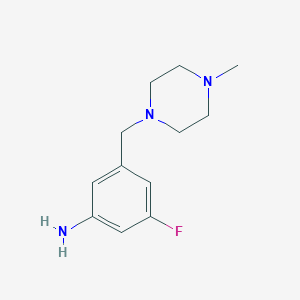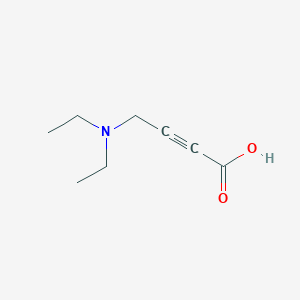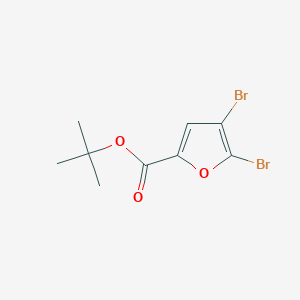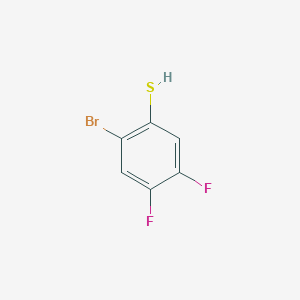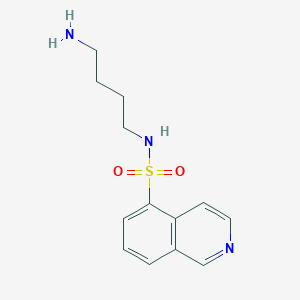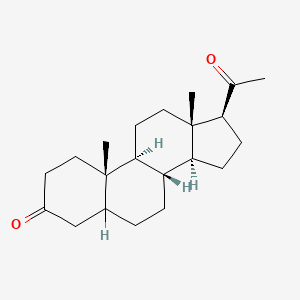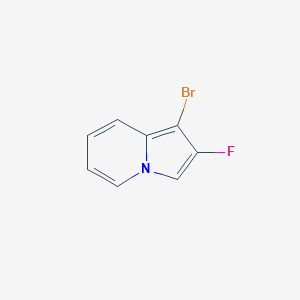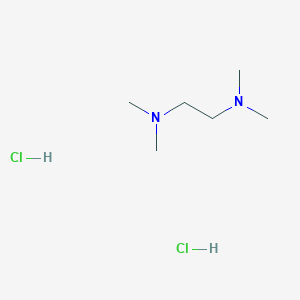
N~1~,N~1~,N~2~,N~2~-tetramethyl-1,2-ethanediamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-tetramethyl-1,2-ethanediamine dihydrochloride: is an organic compound derived from ethylenediamine. It is characterized by the replacement of all four hydrogen atoms on the nitrogen atoms with methyl groups. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where one of the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Produces N,N,N’,N’-tetramethyl-1,2-ethanediamine oxide.
Reduction: Produces N,N,N’,N’-tetramethyl-1,2-ethanediamine.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to stabilize metal complexes.
Polymerization: Acts as a catalyst in the polymerization of acrylamide and other monomers.
Biology:
Protein Separation: Utilized in gel electrophoresis for the separation of proteins and nucleic acids.
Medicine:
Drug Development: Investigated for its potential use in drug formulations due to its ability to form stable complexes with metal ions.
Industry:
Mécanisme D'action
Molecular Targets and Pathways: N,N,N’,N’-tetramethyl-1,2-ethanediamine dihydrochloride primarily acts by forming stable complexes with metal ions. This complexation can alter the reactivity of the metal ions, making them more suitable for catalysis or other chemical reactions . The compound’s ability to donate electron pairs makes it an effective ligand in various coordination chemistry applications .
Comparaison Avec Des Composés Similaires
N,N,N’,N’-tetramethylethylenediamine: Similar structure but without the dihydrochloride form.
N,N-dimethylethylenediamine: Contains only two methyl groups on the nitrogen atoms.
Ethylenediamine: The parent compound with no methyl substitutions.
Uniqueness: N,N,N’,N’-tetramethyl-1,2-ethanediamine dihydrochloride is unique due to its high degree of methyl substitution, which enhances its ability to form stable complexes with metal ions. This makes it particularly useful in catalysis and polymerization reactions .
Propriétés
Formule moléculaire |
C6H18Cl2N2 |
|---|---|
Poids moléculaire |
189.12 g/mol |
Nom IUPAC |
N,N,N',N'-tetramethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2.2ClH/c1-7(2)5-6-8(3)4;;/h5-6H2,1-4H3;2*1H |
Clé InChI |
LZILUQBEPQWWKH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(C)C.Cl.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



